molecular formula C13H11BrClN3O B8606443 2-[(5-Bromo-2-chloro-4-pyridinyl)amino]-N-methylbenzamide

2-[(5-Bromo-2-chloro-4-pyridinyl)amino]-N-methylbenzamide

Cat. No. B8606443
M. Wt: 340.60 g/mol
InChI Key: VPGOIDRFBOEXBD-UHFFFAOYSA-N
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Patent
US09446034B2

Procedure details

A solution of cyclopropylboronic acid (0.38 g, 4.40 mmole, 1.5 eq) in toluene (100 mL) was degassed with N2 at 50° C. for 15 min. To this was added Pd(PPh3)4 (0.17 g, 0.15 mmole, 0.05 eq) and 2-(5-bromo-2-chloro-pyridin-4-ylamino)-N-methyl-benzamide (1 g, 2.93 mmole, 1 eq) and the resulting reaction mixture was again degassed for 30 min. To this a degassed solution K3PO4 (2.49 g, 11.72 mmole, 4 eq) in H2O (4 mL) was added in one portion and the resulting reaction mixture was refluxed for overnight. Solvent was removed under reduced pressure and the residue was diluted with water (100 mL) and then extracted with DCM (3×75 mL). Combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to yield crude product. Crude compound was purified by column chromatography over silica gel (60-120 mesh) using 0.5% MeOH-DCM as the eluant to give the title compound as a pale yellow solid (0.480 g, 54%). 1H-NMR (400 MHz, DMSO-d6): δ 0.60-0.70 (m, 2H), 0.95-1.05 (m, 2H), 1.60-1.71 (m, 1H), 2.76 (d, 3H, J=4.48 Hz), 7.09 (s, 1H), 7.10-7.18 (m, 1H), 7.49-7.60 (m, 2H), 7.68-7.70 (d, 1H, J=7.64 Hz), 7.93 (s, 1H), 8.60-8.70 (m, 1H), 10.22 (s, 1H). LC-MS [M+H]+=302.0.
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.N#N.Br[C:10]1[C:11]([NH:17][C:18]2[CH:27]=[CH:26][CH:25]=[CH:24][C:19]=2[C:20]([NH:22][CH3:23])=[O:21])=[CH:12][C:13]([Cl:16])=[N:14][CH:15]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:16][C:13]1[CH:12]=[C:11]([NH:17][C:18]2[CH:27]=[CH:26][CH:25]=[CH:24][C:19]=2[C:20]([NH:22][CH3:23])=[O:21])[C:10]([CH:1]2[CH2:3][CH2:2]2)=[CH:15][N:14]=1 |f:3.4.5.6,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.49 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)Cl)NC1=C(C(=O)NC)C=CC=C1
Name
Quantity
0.17 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was again degassed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield crude product
CUSTOM
Type
CUSTOM
Details
Crude compound was purified by column chromatography over silica gel (60-120 mesh)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC1=C(C(=O)NC)C=CC=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.